![molecular formula C20H20N6O5 B2369359 N1-(benzo[d][1,3]dioxol-5-ilmetil)-N2-(1-(4,5-dimetil-6-oxo-1,6-dihidropirimidin-2-il)-3-metil-1H-pirazol-5-il)oxalamida CAS No. 1014005-50-5](/img/structure/B2369359.png)
N1-(benzo[d][1,3]dioxol-5-ilmetil)-N2-(1-(4,5-dimetil-6-oxo-1,6-dihidropirimidin-2-il)-3-metil-1H-pirazol-5-il)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains a 1,6-dihydropyrimidin-2-yl and a 1H-pyrazol-5-yl group, which are common in many pharmaceuticals and bioactive compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrimidin-2-yl and pyrazol-5-yl groups. These groups could potentially undergo a variety of chemical reactions, but without specific context, it’s difficult to predict the exact reactions .Aplicaciones Científicas De Investigación
- Los investigadores han investigado sus efectos en varias líneas celulares de cáncer, incluidas las células de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM) .
- Los compuestos organoselénicos han ganado importancia debido a sus diversas aplicaciones en síntesis orgánica, farmacéutica, química de ligandos, materiales semiconductores, bioquímica y catálisis .
Investigación Anticancerígena
Química Organoselénica
Cristalografía y Estudios Estructurales
En resumen, la N1-(benzo[d][1,3]dioxol-5-ilmetil)-N2-(1-(4,5-dimetil-6-oxo-1,6-dihidropirimidin-2-il)-3-metil-1H-pirazol-5-il)oxalamida es prometedora en diversas disciplinas científicas. Sus propiedades multifacéticas justifican una mayor exploración y experimentación para desbloquear todo su potencial. 🌟
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds bearing 1-benzo [1,3]dioxol-5-yl-indoles have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cells .
Análisis Bioquímico
Biochemical Properties
The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are essential for its function . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide within cells and tissues are complex processes . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide and its effects on activity or function are important aspects of its biochemical properties . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O5/c1-10-6-16(26(25-10)20-22-12(3)11(2)17(27)24-20)23-19(29)18(28)21-8-13-4-5-14-15(7-13)31-9-30-14/h4-7H,8-9H2,1-3H3,(H,21,28)(H,23,29)(H,22,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMSINNOYIASCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=C(C(=O)N4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

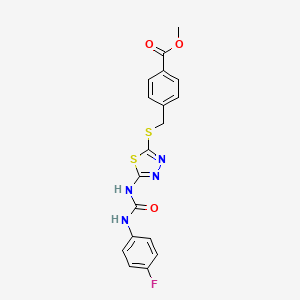
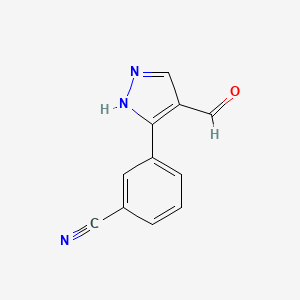
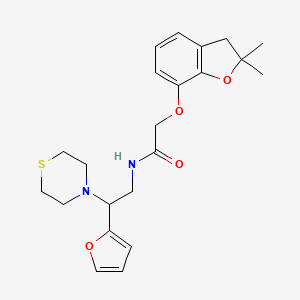
![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)
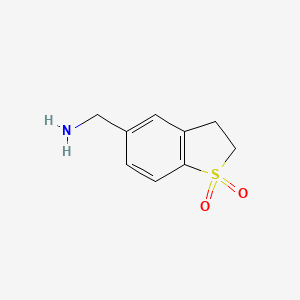
![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)
![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B2369288.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2369294.png)
![1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2369295.png)
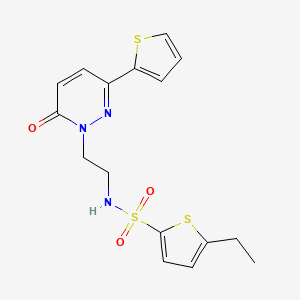
![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2369298.png)

